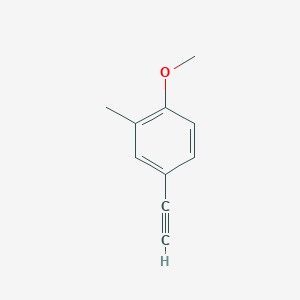

4-Ethynyl-1-methoxy-2-methylbenzene

Description

Contextualizing 4-Ethynyl-1-methoxy-2-methylbenzene as a Substituted Aromatic Alkyne

As a substituted aromatic alkyne, this compound is part of a class of compounds that contain a carbon-carbon triple bond directly attached to an aromatic ring. wikipedia.org Aromatic hydrocarbons are characterized by a planar, ring-shaped structure with a delocalized π-electron system, which imparts unique stability and reactivity. numberanalytics.com Alkynes, on the other hand, are unsaturated hydrocarbons containing at least one carbon-carbon triple bond, making them highly reactive and versatile in chemical reactions. wikipedia.orgwou.edu The direct attachment of the rigid, rod-like alkyne group to the planar benzene (B151609) ring creates a molecule with distinct structural and electronic properties.

The physical and chemical properties of alkynes are influenced by their molecular structure. fastercapital.com They are generally nonpolar and soluble in organic solvents. orgoreview.com The presence of the triple bond, with its high electron density, makes alkynes susceptible to various addition reactions. wou.edu

Significance of Ethynyl (B1212043), Methoxy (B1213986), and Methyl Functionalities in Organic Synthesis and Reactivity

The reactivity of this compound is a composite of the influences exerted by its three functional groups.

Ethynyl Group: The ethynyl group (–C≡CH) is a terminal alkyne, meaning it has a hydrogen atom attached to one of the sp-hybridized carbons. wikipedia.org This terminal hydrogen is weakly acidic, a characteristic feature of terminal alkynes. wikipedia.org The ethynyl group deactivates the aromatic ring towards electrophilic substitution, with a more pronounced effect from the meta position than the para position. rsc.org This is due to its electron-withdrawing inductive effect and an electron-releasing resonance effect. rsc.org The triple bond itself is a site of high reactivity, readily undergoing reactions such as cycloadditions and metal-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com

Methyl Group: The methyl group (–CH₃) is an activating group that donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. libretexts.orgstackexchange.com This increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com Like the methoxy group, the methyl group is also an ortho, para-director. libretexts.orgstackexchange.com

The combined influence of these three groups on the benzene ring of this compound results in a complex reactivity pattern. The activating methoxy and methyl groups enhance the nucleophilicity of the ring, while the deactivating ethynyl group diminishes it. The directing effects of the methoxy and methyl groups are cooperative, both favoring substitution at the positions ortho and para to them.

Overview of Research Trajectories for Similar Aromatic Compounds

Research on aromatic compounds with multiple substituents often focuses on understanding the interplay of their electronic and steric effects on reaction outcomes. For disubstituted benzenes, the directing effects of the existing groups can either reinforce or oppose each other. msu.edu In the case of this compound, the ortho, para-directing methoxy and methyl groups have a cooperative directing influence.

The synthesis of complex molecules often utilizes substituted aromatic compounds as key intermediates. For instance, palladium-catalyzed reactions are frequently employed for the functionalization of aromatic rings. mdpi.comrsc.org The development of new catalytic systems and reaction methodologies for the selective functionalization of alkynes and aromatic rings is an active area of research. numberanalytics.comrsc.org This includes the use of transition metal catalysts to facilitate cross-coupling and cyclization reactions. numberanalytics.comrsc.org

Recent trends in alkyne chemistry include the development of multicomponent reactions, which allow for the formation of multiple chemical bonds in a single step, and the use of alkynes in the synthesis of complex natural products and advanced materials. numberanalytics.comrsc.orgnih.gov The unique electronic properties and linear geometry of alkynes make them indispensable building blocks in organic synthesis. rsc.org

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90843-06-4 sigmaaldrich.comchem960.coma1biochemlabs.comchem960.comchem960.comchem960.combldpharm.com |

| Molecular Formula | C₁₀H₁₀O sigmaaldrich.comchem960.comchem960.comchem960.com |

| Molecular Weight | 146.19 g/mol |

| Melting Point | 75-77 °C sigmaaldrich.com |

| InChI | 1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3 sigmaaldrich.comchem960.comchem960.comchem960.com |

| SMILES | CC1=C(C=CC(=C1)C#C)OC chem960.comchem960.comchem960.comchem960.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethynyl-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTWWFRYYPHKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660722 | |

| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-06-4 | |

| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethynyl 1 Methoxy 2 Methylbenzene and Its Derivatives

Direct Synthesis Approaches to the Ethynyl (B1212043) Moiety on the Aromatic Ring

Directly installing a terminal alkyne onto the benzene (B151609) ring is a common and efficient strategy for the synthesis of 4-ethynyl-1-methoxy-2-methylbenzene. The success of these methods hinges on the presence of a suitable leaving group on the aromatic precursor, which is then replaced by an ethynyl or a protected ethynyl group.

Sonogashira Cross-Coupling Strategies for Aromatic Ethynylations

The Sonogashira cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, particularly for the synthesis of arylalkynes. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

For the synthesis of this compound, the logical precursors would be a halogenated derivative of 1-methoxy-2-methylbenzene, such as 4-iodo-1-methoxy-2-methylbenzene (B25708) or 4-bromo-1-methoxy-2-methylbenzene. The reactivity of the aryl halide is a critical factor, with iodides generally being more reactive than bromides. wikipedia.org A protected alkyne, such as trimethylsilylacetylene, is often used, followed by in-situ or subsequent deprotection to yield the terminal alkyne. wikipedia.org

Table 1: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 4-Iodo-1-methoxy-2-methylbenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 4-((Trimethylsilyl)ethynyl)-1-methoxy-2-methylbenzene |

Following the coupling, the trimethylsilyl (B98337) (TMS) protecting group can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a simple base like potassium carbonate in methanol (B129727) to afford the final product, this compound. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid the homocoupling of the terminal alkyne (Glaser coupling). nih.gov

Elimination-Based Routes to Terminal Alkynes in Substituted Benzenes

An alternative to cross-coupling is the formation of the alkyne through elimination reactions. A prominent method in this category is the Corey-Fuchs reaction, which provides a two-step route to terminal alkynes from aldehydes. organic-chemistry.orgalfa-chemistry.comwikipedia.org

This sequence begins with the conversion of an aldehyde to a 1,1-dibromoalkene. For the target molecule, the starting material would be 4-methoxy-2-methylbenzaldehyde. This aldehyde is reacted with a reagent prepared from carbon tetrabromide and triphenylphosphine. wikipedia.org The resulting 1,1-dibromo-2-(4-methoxy-2-methylphenyl)ethene can then be isolated. wikipedia.org In the second step, treatment of the dibromoalkene with a strong base, such as two equivalents of n-butyllithium, induces a Fritsch–Buttenberg–Wiechell rearrangement to form the terminal alkyne. wikipedia.org The first equivalent of the base causes elimination of HBr to form a bromoalkyne, and the second equivalent promotes a metal-halogen exchange followed by rearrangement to the lithium acetylide, which is then quenched with water to give the product. alfa-chemistry.com

Table 2: Corey-Fuchs Reaction for Alkyne Synthesis

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Methoxy-2-methylbenzaldehyde | CBr₄, PPh₃ | 1,1-Dibromo-2-(4-methoxy-2-methylphenyl)ethene |

| 2 | 1,1-Dibromo-2-(4-methoxy-2-methylphenyl)ethene | 1. n-BuLi 2. H₂O | This compound |

This method offers a viable alternative to the Sonogashira coupling, particularly when the corresponding aldehyde is more readily available than the aryl halide.

Multi-Step Synthetic Strategies Incorporating the this compound Core

More complex synthetic routes may involve the initial preparation of a functionalized aromatic precursor, which is then carried forward to the final product. These strategies allow for greater control over the substitution pattern of the benzene ring.

Preparation of Functionalized Aromatic Precursors for Ethynylation

The success of the synthetic methods described above is contingent on the availability of the requisite starting materials. The halogenated precursors for the Sonogashira reaction, 4-iodo-1-methoxy-2-methylbenzene and 4-bromo-1-methoxy-2-methylbenzene, can be synthesized from commercially available materials. For instance, 3-methylanisole (B1663972) (2-methoxytoluene) can be subjected to electrophilic halogenation. Due to the ortho-, para-directing nature of the methoxy (B1213986) and methyl groups, direct halogenation would likely yield a mixture of isomers. A more controlled synthesis of 4-bromo-1-methoxy-2-methylbenzene can be achieved from 4-methoxy-2-methylbenzoic acid. rsc.org Similarly, iodination can be performed using various iodinating agents.

The precursor for the Corey-Fuchs reaction, 4-methoxy-2-methylbenzaldehyde, can be prepared through formylation of 3-methylanisole using methods such as the Vilsmeier-Haack reaction or by oxidation of the corresponding benzyl (B1604629) alcohol.

Tandem Reaction Sequences for the Construction of Substituted Benzene Alkynes

Tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach in modern organic synthesis. liberty.edu While a specific tandem reaction for the direct synthesis of this compound from simple precursors is not widely documented, the principles of tandem catalysis could be applied.

For example, a hypothetical tandem sequence could involve the ortho-lithiation of a protected benzaldehyde, followed by reaction with an electrophile and subsequent conversion to the alkyne in a one-pot fashion. liberty.edu Another possibility is a tandem Sonogashira coupling followed by another transformation. For instance, if a di-halogenated precursor were used, a selective Sonogashira coupling at one position could be followed by another coupling reaction at the second position.

More practically, a tandem process could involve the Sonogashira coupling of a suitable aryl halide with a protected acetylene, followed by in-situ deprotection and a subsequent reaction of the newly formed terminal alkyne, such as a "click" reaction or another coupling, to build more complex molecular architectures based on the this compound core.

Reactivity and Mechanistic Investigations of 4 Ethynyl 1 Methoxy 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) on the 4-Ethynyl-1-methoxy-2-methylbenzene Ring System

The benzene (B151609) ring of this compound is rendered electron-rich and highly susceptible to electrophilic attack due to the presence of both a methoxy (B1213986) and a methyl substituent. The interplay of these groups dictates the speed and orientation of substitution reactions.

The rate and regiochemical outcome of electrophilic aromatic substitution are largely controlled by the electronic properties of the substituents already present on the aromatic ring. libretexts.org In the case of this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are both classified as activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.com

The methoxy group is a strongly activating substituent. organicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through a resonance effect. organicchemistrytutor.comvaia.com This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to the methoxy group, making the ring much more nucleophilic and reactive towards electrophiles. vaia.comlibretexts.org

The methyl group is a weakly activating substituent. pressbooks.pub It donates electron density primarily through an inductive effect, where the alkyl group pushes electron density through the sigma bond onto the ring. libretexts.org Hyperconjugation also contributes to its activating nature. Both the methoxy and methyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgpressbooks.pub

| Substituent | Classification | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | Strongly Activating | +R (Resonance Donation) > -I (Inductive Withdrawal) | Ortho, Para |

| Methyl (-CH₃) | Weakly Activating | +I (Inductive Donation), Hyperconjugation | Ortho, Para |

The regioselectivity of electrophilic attack on the this compound ring is determined by the combined directing effects of the substituents. The available positions for substitution are C3, C5, and C6.

Methoxy group (-OCH₃) at C1: Directs to its ortho positions (C2, C6) and its para position (C4). Since C2 and C4 are already substituted, it strongly directs towards C6.

Methyl group (-CH₃) at C2: Directs to its ortho positions (C1, C3) and its para position (C5). Since C1 is substituted, it directs towards C3 and C5.

The powerful resonance-donating effect of the methoxy group is the dominant electronic factor. organicchemistrytutor.comvaia.com It most significantly enhances the nucleophilicity of its ortho and para positions. Therefore, the C6 position, being ortho to the methoxy group, is highly activated. The C3 and C5 positions are activated by the methyl group. Between C3 and C5, the C5 position also benefits from being meta to the strongly activating methoxy group, which provides some, albeit weaker, activation compared to the ortho and para positions. The C3 position is ortho to the methyl group but also adjacent to the other substituent, which can introduce steric hindrance.

Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C5 position. The C3 position is the least favored site for substitution due to a combination of weaker electronic activation and potential steric hindrance.

| Position of Attack | Influence of -OCH₃ (at C1) | Influence of -CH₃ (at C2) | Predicted Outcome |

|---|---|---|---|

| C3 | Meta | Ortho | Minor Product (Potential Steric Hindrance) |

| C5 | Meta | Para | Major/Secondary Product |

| C6 | Ortho | Meta | Major Product (Strongly Activated) |

The regioselectivity of electrophilic aromatic substitution can be rationalized by examining the stability of the carbocation intermediates, known as arenium ions or sigma complexes, that are formed during the reaction mechanism. libretexts.org The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway. libretexts.org

Attack at C6: When an electrophile attacks the C6 position, a positive charge is placed on C1, C3, and C5 in the various resonance structures. The structure with the positive charge on C1 is particularly stable because the lone pair of electrons on the oxygen of the methoxy group can be delocalized to stabilize the positive charge, forming a resonance structure where all atoms have a complete octet. researchgate.net This powerful resonance stabilization makes the pathway for C6 substitution highly favorable.

Attack at C5: Attack at this position generates an arenium ion with the positive charge delocalized over C2, C4, and C6. The structure with the positive charge on C2 receives inductive stabilization from the adjacent methyl group.

Attack at C3: Attack at the C3 position results in a carbocation with positive charge delocalized to C2, C4, and C6. The resonance form with the positive charge at C2 is stabilized by the inductive effect of the methyl group.

Comparing the intermediates, the one resulting from attack at C6 is the most stable due to the direct resonance stabilization from the methoxy group. The intermediates from attack at C5 and C3 are less stable, as they only benefit from the weaker inductive stabilization of the methyl group. This confirms that C6 is the preferred site of electrophilic attack. researchgate.net

Transformations Involving the Terminal Ethynyl (B1212043) Group of this compound

The terminal alkyne, or ethynyl group, is a versatile functional group that participates in a wide array of chemical transformations, distinct from the reactions of the aromatic ring.

The carbon-carbon triple bond of the ethynyl group is a key participant in cycloaddition reactions, allowing for the construction of new ring systems.

The [2+2+2] cyclotrimerization of alkynes is a powerful method for synthesizing substituted benzene rings. uwindsor.ca This reaction, which is thermally forbidden by orbital symmetry rules, can be efficiently promoted by various transition metal catalysts. uni.lu In this process, three alkyne molecules are assembled around a metal center to form a new six-membered aromatic ring. uwindsor.ca

The terminal ethynyl group of this compound can undergo such cyclotrimerizations. This can occur via:

Self-cyclotrimerization: Three molecules of this compound react to form a symmetrically substituted 1,2,4-trisubstituted benzene derivative.

Co-cyclotrimerization: this compound reacts with two molecules of another alkyne (or one molecule of two different alkynes), leading to the formation of unsymmetrically substituted benzene rings. This approach offers a convergent route to complex aromatic structures. researchgate.net

A variety of transition metal complexes, particularly those of cobalt, rhodium, nickel, and palladium, are known to catalyze this transformation. uwindsor.caresearchgate.net The general mechanism often involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. uni.lu Subsequent insertion of a third alkyne molecule, followed by reductive elimination, releases the newly formed benzene ring and regenerates the active catalyst. uni.lu The regioselectivity of co-cyclotrimerizations can often be controlled by the choice of catalyst and reaction conditions. uwindsor.ca

| Metal Catalyst Family | Common Precursors | Typical Reaction Conditions |

|---|---|---|

| Cobalt (Co) | Co₂(CO)₈, CpCo(CO)₂ | Toluene, Reflux |

| Rhodium (Rh) | [RhCl(cod)]₂, Wilkinson's catalyst | Various solvents, often mild conditions |

| Nickel (Ni) | Ni(acac)₂, Ni(cod)₂ + Ligand | THF or Toluene, Room temp. to 80 °C |

| Palladium (Pd) | Pd(PPh₃)₄, Pd₂(dba)₃ + Ligand | Acetonitrile or Toluene, Room temp. to 100 °C |

Catalytic Coupling and Functionalization Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.netnih.govorganic-chemistry.orgrsc.org The ethynyl group in this compound is an excellent handle for such transformations.

The utility of this compound in palladium-catalyzed reactions has been demonstrated in the synthesis of 2-substituted indoles. nih.gov Specifically, it has been used in a tandem Sonogashira cross-coupling and indole (B1671886) cyclization reaction. In this process, this compound is coupled with an o-haloaniline, followed by an intramolecular cyclization of the resulting 2-alkynylaniline to form the indole ring system. nih.govnih.gov

One study detailed the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole through a tandem Sonogashira/indole cyclization reaction. nih.gov The reaction involved coupling iodoaniline with this compound using a palladium catalyst, Pd(CH₃CN)₂Cl₂, and a phosphine (B1218219) ligand, Xphos, in an aqueous micellar medium. nih.govnih.gov The subsequent cyclization to the indole was also achieved using a palladium catalyst, Pd(OAc)₂, under both conventional heating and microwave irradiation. nih.gov The use of microwave heating was found to influence the reaction yield and by-product formation. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 2-(4-Methoxy-3-methylphenyl)-1H-indole

| Entry | Reactants | Catalyst/Ligand | Solvent/Base | Conditions | Product | Yield | Reference |

| 1 | Iodoaniline, this compound | Pd(CH₃CN)₂Cl₂/Xphos | TPGS-750-M in H₂O/Triethylamine | Microwave, 80 °C, 30 min | 2-((4-Methoxy-3-methylphenyl)ethynyl)aniline | - | nih.govnih.gov |

| 2 | 2-((4-Methoxy-3-methylphenyl)ethynyl)aniline | Pd(OAc)₂ | TPGS-750-M in H₂O/Acetic Acid | Oil bath, 80 °C, 6 h | 2-(4-Methoxy-3-methylphenyl)-1H-indole | 76% | nih.gov |

| 3 | 2-((4-Methoxy-3-methylphenyl)ethynyl)aniline | Pd(OAc)₂ | TPGS-750-M in H₂O/Acetic Acid | Microwave, 100 °C, 10 min | 2-(4-Methoxy-3-methylphenyl)-1H-indole | 72% | nih.gov |

This example highlights the successful application of this compound in palladium-catalyzed cross-coupling and cyclization reactions, demonstrating its utility in the synthesis of complex heterocyclic molecules. nih.govnih.govnih.govrsc.orgresearchgate.net

Electrophilic carbofunctionalization of alkynes is a valuable method for the synthesis of highly substituted alkenes. This process involves the simultaneous addition of an electrophile and a carbon-based nucleophile across the triple bond. While specific examples of electrophilic carbofunctionalization of this compound are not detailed in the provided search results, the general reactivity of alkynes in such transformations can be considered.

Influence of Substituent Electronic and Steric Effects on Alkyne Reactivity

The reactivity of the ethynyl group in this compound is profoundly influenced by the electronic and steric effects of the methoxy and methyl substituents on the aromatic ring. nih.govresearchgate.netfigshare.comnih.gov

The methoxy group at the 1-position is a strong electron-donating group through resonance, which increases the electron density of the benzene ring and, by extension, the ethynyl group. chegg.comchegg.com This enhanced nucleophilicity of the alkyne makes it more reactive towards electrophiles. wikipedia.orgacs.org The methyl group at the 2-position is also an electron-donating group, albeit weaker than the methoxy group, and it further contributes to the increased electron density of the system.

In addition to electronic effects, steric hindrance from the ortho-methyl group can play a significant role in the reactivity and regioselectivity of reactions involving the ethynyl group. nih.govresearchgate.net For instance, in reactions where a bulky reagent approaches the alkyne, the methyl group may direct the incoming group to the less hindered terminal carbon of the ethynyl moiety. This steric influence can be a critical factor in controlling the outcome of certain catalytic and cycloaddition reactions.

Applications of 4 Ethynyl 1 Methoxy 2 Methylbenzene As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The structural motif of 4-ethynyl-1-methoxy-2-methylbenzene is integral to the synthesis of more complex carbocyclic and polycyclic frameworks. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a key component in the assembly of intricate molecular architectures. For instance, its derivatives can be employed in enantioselective C-H insertion reactions, a powerful tool for creating complex carbocycles.

Precursor for the Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems, including indoles and triazoles.

Substituted indoles are a common feature in many biologically active natural products and pharmaceuticals. The reaction of this compound with appropriate nitrogen-containing partners can initiate a cascade of reactions, known as tandem cyclization, to afford functionalized indole (B1671886) rings. This methodology provides an efficient route to these important heterocyclic structures.

Triazoles are another class of five-membered heterocyclic compounds with a broad spectrum of applications. nih.gov The terminal alkyne of this compound is particularly well-suited for participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," to produce 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction is known for its high efficiency and selectivity. Furthermore, variations of this chemistry can lead to the formation of other triazole isomers, such as 1,2,4-triazoles, which also exhibit significant biological activities. nih.govraco.cat The resulting triazole analogues, bearing the methoxy- and methyl-substituted phenyl group, can be further elaborated to create novel compounds with potential applications in drug discovery and materials science. chemistryviews.org

Role in the Assembly of Extended Pi-Conjugated Systems and Polyaromatic Architectures

The rigid, linear geometry of the ethynyl (B1212043) group in this compound makes it an ideal component for the construction of extended π-conjugated systems and polyaromatic architectures. These materials are of great interest due to their unique electronic and photophysical properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Through polymerization and coupling reactions, such as Sonogashira or Glaser coupling, the this compound unit can be incorporated into larger, well-defined macromolecular structures. The presence of the methoxy (B1213986) and methyl groups can also influence the solubility and processing characteristics of the resulting polymers, which is a crucial aspect for their application in electronic devices.

Theoretical and Computational Investigations of 4 Ethynyl 1 Methoxy 2 Methylbenzene

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of substituted benzene (B151609) derivatives. nih.gov For 4-ethynyl-1-methoxy-2-methylbenzene, such studies would typically focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The methoxy (B1213986) group (-OCH₃) at position 1 and the methyl group (-CH₃) at position 2 are both considered electron-donating groups. lumenlearning.comlibretexts.org The methoxy group exerts a strong electron-donating effect through resonance (p-π conjugation) and a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. libretexts.orgviu.ca The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. viu.ca The ethynyl (B1212043) group (-C≡CH) is generally considered to be a weakly deactivating group due to the sp-hybridization of the carbon atoms, which imparts some electron-withdrawing character. lumenlearning.com

The combination of these substituents leads to a complex electronic landscape. The strong electron-donating methoxy group and the weaker donating methyl group are expected to increase the electron density of the aromatic ring, making it more nucleophilic than benzene itself. This increased electron density is not uniform and is predicted to be highest at the positions ortho and para to the activating groups.

Computational studies on similar molecules, like dimethoxybenzene derivatives, have shown that DFT calculations can accurately predict molecular geometries and electronic properties. nih.gov For this compound, the HOMO-LUMO energy gap would be a key parameter of interest. A smaller energy gap generally indicates higher reactivity. The molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, with the negative potential (red/yellow) indicating nucleophilic sites and the positive potential (blue) indicating electrophilic sites. It is anticipated that the regions around the methoxy and methyl groups, as well as the π-system of the alkyne, would show significant negative potential.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies could explore a variety of reactions, including electrophilic aromatic substitution, additions to the alkyne, and metal-catalyzed cross-coupling reactions.

For instance, in an electrophilic aromatic substitution reaction, computational models can be used to determine the most likely site of attack on the benzene ring. By calculating the energies of the possible intermediates (sigma complexes), the regioselectivity of the reaction can be predicted. The transition state structures for each pathway can be located, and their relative energies would determine the kinetic product distribution.

Similarly, for reactions involving the ethynyl group, such as electrophilic additions or cycloadditions, computational chemistry can provide detailed mechanistic insights. For example, in the reaction of a phenyl radical with a substituted phenylacetylene, theoretical calculations have been used to map out the potential energy surface and identify the lowest energy reaction pathway. researchgate.net Such studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can help in understanding the factors that control the reaction rate.

Prediction and Rationalization of Regio- and Stereoselectivity in Chemical Transformations

The substituents on this compound are expected to exert significant control over the regioselectivity and stereoselectivity of its chemical transformations. Computational studies can provide a quantitative basis for predicting and rationalizing these outcomes.

In electrophilic aromatic substitution, the powerful activating and ortho-, para-directing effects of the methoxy group, reinforced by the methyl group, would strongly favor substitution at positions 3 and 5. libretexts.org Computational calculations of the stabilities of the corresponding carbocation intermediates would confirm this preference.

For reactions at the alkyne, such as hydration or hydrohalogenation, the regioselectivity is governed by the electronic effects of the substituted phenyl ring. The electron-donating methoxy and methyl groups increase the electron density of the ring, which in turn influences the polarization of the triple bond. In the case of electrophilic addition, Markovnikov's rule would predict the addition of the electrophile to the terminal carbon of the alkyne, leading to the formation of a more stable benzylic carbocation intermediate. youtube.com Computational modeling can quantify the energy difference between the possible intermediates, providing a more refined prediction of the regiochemical outcome.

Stereoselectivity can also be addressed through computational methods. For reactions that create new stereocenters, the relative energies of the different stereoisomeric transition states can be calculated. For example, in cycloaddition reactions involving the alkyne, the facial selectivity (i.e., the direction from which the reagent approaches the alkyne) can be predicted by examining the steric and electronic factors of the transition states.

Analysis of Substituent Effects on Aromatic Ring and Alkyne Reactivity

The interplay of the methoxy, methyl, and ethynyl substituents has a profound effect on the reactivity of both the aromatic ring and the alkyne moiety in this compound.

Aromatic Ring Reactivity:

The methoxy and methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. lumenlearning.comlibretexts.org The methoxy group is a particularly strong activator due to its ability to donate a lone pair of electrons into the aromatic π-system through resonance. libretexts.org The methyl group provides a smaller activating effect through induction and hyperconjugation. viu.ca The ethynyl group, being weakly deactivating, will slightly counteract this activation but its effect is likely to be overcome by the powerful donating groups. Therefore, the aromatic ring in this compound is expected to be highly reactive towards electrophiles. The directing effects of the substituents are also crucial. The methoxy group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. libretexts.org This leads to a strong preference for substitution at the positions ortho and para to these groups.

Alkyne Reactivity:

The reactivity of the ethynyl group is also modulated by the substituents on the aromatic ring. The electron-donating methoxy and methyl groups increase the electron density of the entire molecule, including the alkyne. This can enhance the nucleophilicity of the alkyne, making it more susceptible to attack by electrophiles. In reactions such as hydration, hydrohalogenation, and cycloadditions, the increased electron density on the alkyne can lead to faster reaction rates compared to unsubstituted phenylacetylene.

Conversely, in reactions where the alkyne acts as an electrophile, such as in nucleophilic additions, the electron-donating groups on the ring would decrease its reactivity. The terminal proton of the ethynyl group is also acidic and can be removed by a strong base to form a powerful nucleophile, a phenylacetylide anion. The electron-donating groups on the ring would slightly decrease the acidity of this proton compared to unsubstituted phenylacetylene.

Future Research Directions for 4 Ethynyl 1 Methoxy 2 Methylbenzene

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles necessitates the development of synthetic routes that are both environmentally benign and efficient. For 4-Ethynyl-1-methoxy-2-methylbenzene, future research will likely focus on creating more sustainable and atom-economical synthetic pathways.

Current synthetic methods may involve multi-step processes with the use of hazardous reagents and the generation of significant waste. Future approaches could explore one-pot reactions and catalytic systems that minimize waste and energy consumption. For instance, the development of a one-step, atom-economical synthesis of related compounds, such as thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives through a four-component reaction, highlights a promising direction. researchgate.net Such multi-component reactions, where most of the atoms of the reactants are incorporated into the final product, exemplify the principles of atom economy.

Furthermore, exploring alternative starting materials derived from renewable resources could significantly enhance the sustainability of producing this compound. Research into reagentless and sustainable methods, such as the 100% atom-economical iodosulfenylation of alkynes, provides a blueprint for developing greener synthetic strategies for this compound. rsc.org

Table 1: Comparison of Synthetic Pathway Metrics

| Metric | Current Methods (Hypothetical) | Future Sustainable Methods (Target) |

| Atom Economy | Moderate | High (>90%) |

| E-Factor | High | Low (<1) |

| Number of Steps | Multiple | One or two |

| Solvent Usage | High | Low or solvent-free |

| Starting Materials | Petroleum-based | Renewable or bio-based |

Exploration of Novel Catalytic Systems for Alkyne Functionalization

The ethynyl (B1212043) group in this compound is a versatile functional handle that can undergo a wide range of chemical transformations. The exploration of novel catalytic systems to functionalize this alkyne moiety is a key area for future research.

Palladium-catalyzed cross-coupling reactions are well-established for forming carbon-carbon and carbon-heteroatom bonds. Future work could focus on developing more active and selective palladium catalysts, potentially with electron-poor phosphine (B1218219) ligands, to enhance reaction yields and broaden the scope of coupling partners. researchgate.net The use of other transition metals, such as copper, in Ullmann-type diaryl ether syntheses also presents an avenue for investigation. researchgate.net

Moreover, the development of catalysts for regioselective and stereoselective additions to the alkyne would be highly valuable. For instance, in the polymerization of similar monomers like para-methoxystyrene, the catalyst plays a crucial role in determining the polymer's microstructure. mdpi.com Designing catalysts that can control the regioselectivity of additions to the triple bond of this compound would enable the synthesis of precisely defined molecular architectures.

Investigation of Advanced Materials Science Applications through Polymerization and Conjugated Systems

The ability of this compound to undergo polymerization and form conjugated systems opens up exciting possibilities in materials science. cymitquimica.com Future research in this area will likely focus on harnessing these properties to create advanced materials with tailored electronic and optical characteristics.

Polymerization of this compound could lead to the formation of polymers with interesting thermal and chemical properties. mdpi.com The resulting poly(this compound) could find applications in areas such as organic electronics, sensors, and high-performance plastics. Investigating different polymerization techniques, such as controlled radical polymerization, could provide precise control over the polymer's molecular weight and architecture. mdpi.com

Furthermore, the incorporation of this compound into larger conjugated systems, such as through its use as a monomer or as a building block for dendrimers, could lead to materials with enhanced nonlinear optical properties or improved charge transport characteristics. cymitquimica.com The synthesis of triazole derivatives from this compound is an example of creating materials with important electronic properties. cymitquimica.com

Table 2: Potential Applications of Polymers Derived from this compound

| Application Area | Potential Properties |

| Organic Electronics | High charge carrier mobility, tunable bandgap |

| Sensors | High sensitivity and selectivity |

| Advanced Coatings | UV protection, anti-corrosion |

| Nonlinear Optics | High third-order optical nonlinearity |

Deepening Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced spectroscopic and computational techniques will be instrumental in achieving this.

Spectroscopic methods such as in-situ FTIR and NMR can provide real-time information about the species present in a reaction mixture, offering insights into reaction kinetics and intermediates. researchgate.net For example, the use of spectroscopic techniques to characterize related compounds has been well-documented. nih.govnih.gov

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for elucidating reaction pathways and predicting the properties of molecules and transition states. nih.govresearchgate.net By modeling the reaction of this compound with various reagents and catalysts, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. mdpi.com For instance, DFT calculations can help in understanding the electronic structure and frontier molecular orbitals (HOMO-LUMO), which are critical for predicting chemical reactivity. researchgate.net This combined experimental and theoretical approach will be essential for advancing the chemistry of this versatile compound.

Q & A

Q. What are the recommended synthetic routes for 4-Ethynyl-1-methoxy-2-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Review literature for analogous aryl ethynyl compounds. For example, the synthesis of 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (86% yield) involves Sonogashira coupling or alkyne functionalization under palladium catalysis .

- Step 2: Optimize solvent systems (e.g., THF or DMF) and catalysts (e.g., Pd(PPh₃)₄/CuI). Monitor reaction progress via TLC or GC-MS.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and melting point analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Technique 1: NMR Spectroscopy

- Technique 2: X-ray Crystallography

- Technique 3: GC-MS

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Protocol 1: Use fume hoods and PPE (gloves, lab coat, goggles) due to potential irritancy, as advised for structurally similar compounds like 1-Acetoxy-2-methoxy-4-(1-propenyl)benzene .

- Protocol 2: Store in airtight containers under inert gas (N₂/Ar) to prevent alkyne oxidation.

- Protocol 3: Follow waste disposal guidelines for halogenated solvents used in synthesis (e.g., dichloromethane) .

Q. How can researchers validate the reproducibility of synthetic procedures for this compound?

Methodological Answer:

- Approach 1: Replicate reactions across multiple batches with controlled variables (temperature, catalyst loading).

- Approach 2: Use statistical tools (e.g., RSD ≤5% for yield variance) and cross-validate with independent labs.

- Approach 3: Publish detailed experimental logs, including failed attempts (e.g., solvent incompatibility or side reactions in ethynyl group formation) .

Q. What spectroscopic databases or tools are recommended for structural assignment?

Methodological Answer:

- Resource 1: PubChem or Reaxys for comparing NMR/MS data of similar compounds (e.g., 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid) .

- Resource 2: Crystallography Open Database (COD) for X-ray references .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Step 1: Perform DFT calculations (B3LYP/6-31G*) to model electron density distribution, focusing on the ethynyl group’s σ/π orbitals .

- Step 2: Simulate transition states for Pd-catalyzed coupling reactions to predict regioselectivity.

- Step 3: Validate computational models with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Strategy 1: Conduct dose-response assays (IC₅₀) across multiple cell lines to distinguish target-specific effects from general toxicity.

- Strategy 2: Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cell viability) .

- Strategy 3: Analyze metabolite profiles (LC-MS) to identify degradation products that may interfere with assays .

Q. How can isotopic labeling (e.g., ¹³C/²H) elucidate mechanistic pathways in the compound’s degradation?

Methodological Answer:

Q. What advanced chromatographic techniques improve separation of stereoisomers or regioisomers?

Methodological Answer:

Q. How do steric and electronic effects of the methyl and methoxy substituents influence the compound’s photostability?

Methodological Answer:

- Approach 1: Conduct UV-Vis stability tests under controlled light exposure (e.g., 254 nm), comparing half-lives to analogs like 4-Methoxy-2-methyl-1-methylsulfanyl-benzene .

- Approach 2: Use EPR spectroscopy to detect radical intermediates formed during photodegradation.

- Approach 3: Calculate frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to photooxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.